molecular formula C21H28O3 B12704667 A3KC2Fma4Q CAS No. 4968-05-2

A3KC2Fma4Q

Cat. No.: B12704667
CAS No.: 4968-05-2
M. Wt: 328.4 g/mol
InChI Key: AHQQAOHBGLLBAL-OEUJLIAZSA-N
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Description

The compound ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- (A3KC2Fma4Q) is a synthetic derivative of androstane, a steroidal structure. It is characterized by its molecular formula C21H28O3 and a molecular weight of 328.4452 . This compound is known for its unique stereochemistry, with five defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- typically involves the acetylation of ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction mixture is usually maintained at a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate steroid hormone receptors, influencing gene expression and cellular functions. It can also affect enzymatic activities involved in steroid metabolism, thereby altering the levels of endogenous steroids .

Comparison with Similar Compounds

Similar Compounds

    ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-: The non-acetylated form of the compound.

    ANDROSTA-3,5-DIEN-17-ONE, 3-METHOXY-: A similar compound with a methoxy group instead of an acetoxy group.

Uniqueness

ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- is unique due to its specific acetylation, which imparts distinct chemical and biological properties. The acetoxy group enhances its lipophilicity and may influence its interaction with biological targets compared to its non-acetylated or methoxy-substituted counterparts .

Properties

CAS No.

4968-05-2

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,12,16-18H,5-11H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1

InChI Key

AHQQAOHBGLLBAL-OEUJLIAZSA-N

Isomeric SMILES

CC(=O)OC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C

Canonical SMILES

CC(=O)OC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C

Origin of Product

United States

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